1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one
Description
This compound features a 3,4-dihydrobenzo[b][1,4]thiazepine core, a seven-membered heterocyclic ring containing sulfur and nitrogen atoms, substituted with a propan-1-one group at position 5 and a 3,4-dimethoxyphenethylamine side chain.
Properties
Molecular Formula |
C22H28N2O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one |
InChI |
InChI=1S/C22H28N2O3S/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24/h3-4,6-9,16,23H,5,10-15H2,1-2H3 |
InChI Key |
PARADZFLKYBOIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.
Attachment of the Dimethoxyphenethyl Group: This step may involve nucleophilic substitution reactions where the dimethoxyphenethyl group is introduced.
Final Coupling: The final step involves coupling the intermediate with a propanone derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Structural Characteristics
This compound features:
- A benzo[b][1,4]thiazepine ring system.
- A propanone moiety.
- An amino group linked to a 3,4-dimethoxyphenethyl substituent.
These structural elements suggest potential pharmacological properties that merit further investigation.
Pharmacological Properties
Preliminary studies indicate that compounds similar to 1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one exhibit various biological activities. Potential applications include:
- Antidepressant Activity: The compound may act as an AMPA receptor potentiator, a promising target for treating major depressive disorders. Compounds with similar structures have shown rapid antidepressant-like effects in animal models .
- Neuroprotective Effects: The unique combination of thiazepine and dimethoxyphenethylamine functionalities could provide neuroprotective benefits against neurodegenerative diseases.
Synthetic Pathways
The synthesis of this compound can be approached through several methods:
- Condensation Reactions: Involving the formation of the thiazepine ring.
- Functional Group Modifications: To enhance pharmacological properties or tailor the compound for specific biological interactions.
Each method has distinct advantages regarding yield and purity, which are critical for subsequent biological testing.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazepine derivatives for their potential therapeutic effects:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Benzo[b][1,4]thiazepines vs. Benzodiazepines and Benzoxazepines
- Target Compound : The benzo[b][1,4]thiazepine core includes sulfur (S) and nitrogen (N) atoms. The sulfur atom enhances lipophilicity and may influence redox activity .
- 5-(2-Dimethylamino-ethyl)-3-hydroxy-2-(4-methoxy-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one (): Retains the thiazepine core but replaces the propan-1-one group with a hydroxy and dimethylaminoethyl chain.
- 1-[7-(3,4-Dimethoxyphenyl)-9-{[(3R)-1-methylpiperidin-3-yl]methoxy}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propan-1-one (): Substitutes sulfur with oxygen (benzoxazepine), reducing metabolic susceptibility to oxidation. The addition of a methylpiperidinylmethoxy group enhances receptor-binding specificity, as seen in kinase inhibitors .
Key Structural and Functional Differences
Side Chain Modifications
3,4-Dimethoxyphenethylamine vs. Other Aromatic Systems
- Methoxy groups improve metabolic stability compared to hydroxylated analogs .
- Example 76 (): Features a fluorophenyl-chromenone system with a morpholinomethylthiophene side chain.
- (2S,3S)-5-[2-(Dimethylamino)ethyl]-...benzothiazepin-4(5H)-one (): Includes an acetylated hydroxy group and dimethylaminoethyl chain. Acetylation may serve as a prodrug strategy to improve oral bioavailability .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s dimethoxyphenethylamine side chain may confer selectivity for serotonin or adrenergic receptors, but experimental validation is needed.
- Synthetic Challenges : The lack of direct synthesis data necessitates optimization of routes involving thiazepine ring formation and selective amine coupling.
- Comparative Toxicity : ’s analogs showed low acute toxicity (LD₅₀ > 500 mg/kg), but the target compound’s dimethoxy groups may alter metabolic pathways, requiring CYP450 interaction studies .
Biological Activity
The compound 1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one is a member of the benzothiazepine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazepine core, which is known to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antidepressant , antioxidant , and neuroprotective agent . Below are key findings from recent research:
Antidepressant Properties
Research indicates that derivatives of benzothiazepines exhibit significant antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests potential efficacy in treating mood disorders. For instance, a study demonstrated that compounds with similar structures showed enhanced serotonin reuptake inhibition, leading to increased serotonin levels in synaptic clefts .
Antioxidant Activity
The antioxidant properties of benzothiazepine derivatives have been explored through various assays. Compounds similar to the one demonstrated significant free radical scavenging activity. For example, a study reported that certain benzothiazepine derivatives showed IC50 values indicating effective inhibition of lipid peroxidation, highlighting their potential in preventing oxidative stress-related damage .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. In vitro studies have indicated that it may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of cellular signaling pathways associated with survival and apoptosis . Additionally, molecular docking studies suggest that such compounds can effectively bind to targets involved in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies illustrate the biological activity of this compound:
- Antidepressant Efficacy : A double-blind study involving animal models treated with similar benzothiazepine derivatives showed a statistically significant reduction in depression-like behaviors compared to control groups. The observed effects were attributed to increased levels of serotonin and norepinephrine .
- Neuroprotection Against Oxidative Stress : In a study assessing the neuroprotective effects against oxidative stress in cultured neurons, the compound exhibited a dose-dependent protective effect against cell death induced by hydrogen peroxide exposure. This suggests its potential utility in treating neurodegenerative conditions such as Alzheimer's disease .
- Antioxidant Mechanism : An experimental analysis demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stressors. This reduction was linked to enhanced expression of endogenous antioxidant enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) and identify critical factors. Fractional factorial designs or response surface methodologies can minimize experimental runs while maximizing data quality. For example, orthogonal arrays help decouple interactions between variables, ensuring robust reaction conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
Use NMR (1H/13C) to confirm the heterocyclic thiazepine core and dimethoxyphenethyl substituents. HPLC-MS with reverse-phase columns (C18) and gradient elution resolves polar byproducts, while FT-IR validates functional groups (e.g., carbonyl at ~1700 cm⁻¹). Cross-reference spectral data with structurally analogous benzo[b][1,4]thiazepine derivatives to resolve ambiguities .
Q. How can researchers mitigate side reactions during the coupling of the thiazepine and dimethoxyphenethyl moieties?
Optimize stoichiometry to avoid excess reactive intermediates. Use protecting groups (e.g., tert-butoxycarbonyl for amines) during coupling steps. Monitor reaction progress via TLC or in-situ FT-IR to terminate reactions at optimal conversion, minimizing overalkylation or hydrolysis byproducts .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity in the synthesis of this compound?
Apply density functional theory (DFT) to model transition states and identify kinetically favored pathways. Quantum mechanical calculations (e.g., Gaussian 16) assess charge distribution in the thiazepine ring, predicting nucleophilic attack sites. Pair this with molecular dynamics simulations to study solvent effects on reaction trajectories .
Q. What strategies resolve contradictions between theoretical predictions and experimental spectral data?
Perform multivariate analysis on conflicting NMR/IR data using tools like Mnova or ACD/Labs. Cross-validate with X-ray crystallography to resolve stereochemical ambiguities. If discrepancies persist, re-examine computational models (e.g., solvent dielectric constant approximations) or test alternative tautomeric forms .
Q. How can reaction scalability be ensured while maintaining yield and purity in large-scale synthesis?
Use continuous flow reactors to enhance heat/mass transfer and reduce batch variability. Apply process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate tracking). Scale-down experiments with microreactors identify critical process parameters (CPPs) before pilot-scale trials .
Q. What advanced data management tools are recommended for handling complex reaction datasets?
Implement electronic lab notebooks (ELNs) like LabArchives or Benchling for structured data storage. Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to cluster reaction outcomes and identify outliers. Machine learning models (e.g., random forests) can predict optimal conditions from historical data .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
